molecular formula C33H28N6O5 B11079753 N'-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11079753
M. Wt: 588.6 g/mol
InChI Key: LEFHISUQOVVSMQ-KEIPNQJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions to form the final product. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene derivatives, and acridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography would be employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The piperazine ring and acridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the piperazine or acridine rings.

Scientific Research Applications

N’-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide shares structural similarities with other acridine derivatives and piperazine-containing compounds.

Uniqueness

  • The unique combination of a nitro group, piperazine ring, and acridine moiety in this compound distinguishes it from other similar compounds. This unique structure contributes to its specific biological activities and potential applications in various fields.

Properties

Molecular Formula

C33H28N6O5

Molecular Weight

588.6 g/mol

IUPAC Name

N-[(E)-[4-(4-benzoylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C33H28N6O5/c40-31(22-38-27-12-6-4-10-25(27)32(41)26-11-5-7-13-28(26)38)35-34-21-23-14-15-29(30(20-23)39(43)44)36-16-18-37(19-17-36)33(42)24-8-2-1-3-9-24/h1-15,20-21H,16-19,22H2,(H,35,40)/b34-21+

InChI Key

LEFHISUQOVVSMQ-KEIPNQJHSA-N

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)[N+](=O)[O-])C(=O)C6=CC=CC=C6

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)[N+](=O)[O-])C(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.